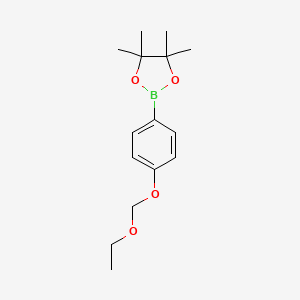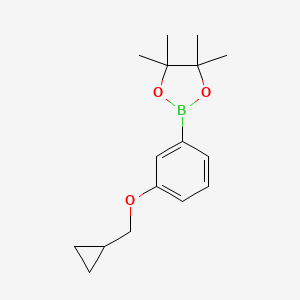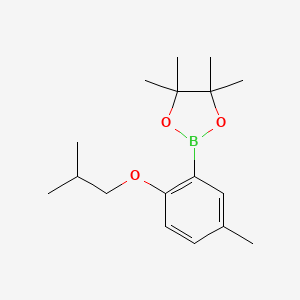
3-Methoxycyclopentanone
Overview
Description
3-Methoxycyclopentanone is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxycyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxycyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reproductive Toxicity of Similar Phenolic Compounds : A study by Ghazipura et al. (2017) examined benzophenone-3 (BP-3), a compound structurally similar to 3-Methoxycyclopentanone, revealing its potential impact on reproductive health. This research indicated the presence of similar phenolic compounds in biological fluids and their possible endocrine-disrupting effects (Ghazipura et al., 2017).
Synthesis of Methoxytropolones and Furans : Williams et al. (2013) explored the synthesis of methoxytropolones from 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, highlighting the chemical versatility of compounds related to 3-Methoxycyclopentanone in producing biologically active scaffolds (Williams et al., 2013).
Metabolism and Endocrine-Disrupting Activity : A study by Watanabe et al. (2015) on benzophenone-3, a related compound, investigated its metabolism and potential endocrine-disrupting activities. This study is relevant for understanding the metabolic pathways and biological interactions of similar compounds (Watanabe et al., 2015).
Novel Antineoplastic Agent : Research by Juang et al. (2004) on BPR0Y007, a derivative of 3-Methoxycyclopentanone, demonstrated its potential as an antineoplastic agent. This compound showed significant anti-tumor activity and a unique mechanism of inducing apoptosis in cancer cells (Juang et al., 2004).
Anti-Estrogenic and Anabolic-Androgenic Effects : Takatani and Kumaoka (1977) studied Mepitiostane, an ether derivative of 3-Methoxycyclopentanone, and its anti-estrogenic and anabolic-androgenic properties. This study highlights the potential therapeutic applications of derivatives of 3-Methoxycyclopentanone in treating breast cancer (Takatani & Kumaoka, 1977).
Protective Effects in Brain Ischemia : Zhang et al. (2008) investigated 3'-Methoxy-puerarin, a compound related to 3-Methoxycyclopentanone, for its protective effects on rat brains suffering from ischemia. This study provides insights into the neuroprotective properties of related compounds (Zhang et al., 2008).
properties
IUPAC Name |
3-methoxycyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEOMMUMMYWXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycyclopentanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



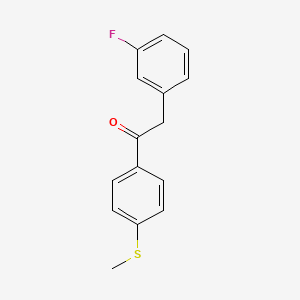
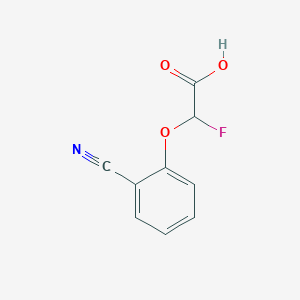
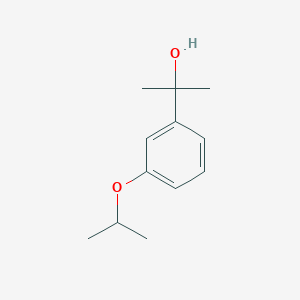
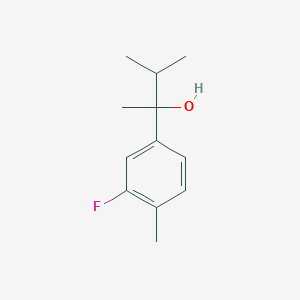
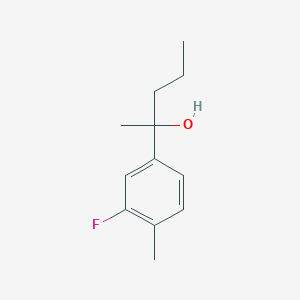
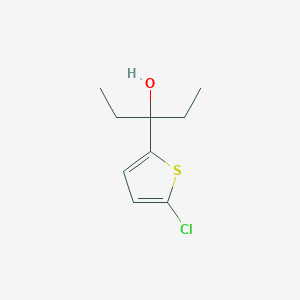

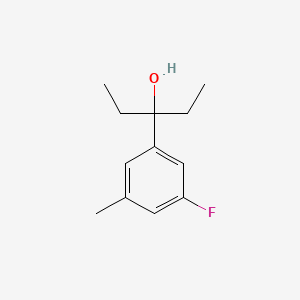
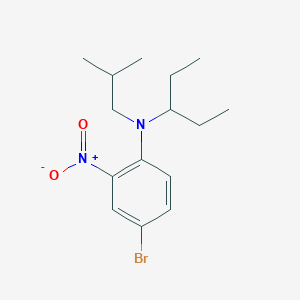
![4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B7938531.png)
